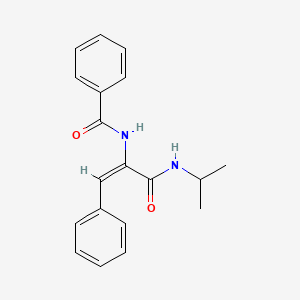
(2E)-3-phenyl-2-(phenylformamido)-N-(propan-2-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-phenyl-2-(phenylformamido)-N-(propan-2-yl)prop-2-enamide, or 2-PFPEA, is an organic compound that has been used in various scientific research applications. It has been studied for its biochemical and physiological effects, as well as its potential to be used in laboratory experiments.
Aplicaciones Científicas De Investigación
2-PFPEA has been studied for its potential applications in various scientific research fields. It has been used in the study of the structure and function of proteins and nucleic acids, as well as in the development of drugs and therapies for various diseases. It has also been used to study the effects of various environmental factors on organisms. In addition, 2-PFPEA has been used in the study of the structure and function of cell membranes, as well as in the development of new materials for use in medical applications.
Mecanismo De Acción
2-PFPEA is believed to interact with proteins and nucleic acids through hydrogen bonding. It is also believed to interact with cell membranes through hydrophobic interactions. The exact mechanism of action is not yet fully understood, but it is believed that 2-PFPEA may play a role in the regulation of various cellular processes.
Biochemical and Physiological Effects
2-PFPEA has been studied for its biochemical and physiological effects. Studies have shown that it has the potential to regulate the expression of certain genes, as well as to modulate the activity of certain enzymes. In addition, it has been shown to have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-PFPEA has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable under laboratory conditions. In addition, it is non-toxic and has a low vapor pressure, making it safe for use in experiments. However, it has some limitations, such as its low solubility in water and its tendency to form aggregates.
Direcciones Futuras
Future research on 2-PFPEA should focus on further elucidating its mechanism of action and exploring its potential applications in the development of drugs and therapies for various diseases. In addition, further research should investigate the effects of 2-PFPEA on different cellular processes, as well as its potential to be used in the development of new materials for use in medical applications. Finally, further research should investigate the potential of 2-PFPEA to be used as a biomarker for various diseases.
Métodos De Síntesis
2-PFPEA is synthesized via a two-step process involving the reaction of 2-amino-3-phenylpropanoic acid with phenylformamide and subsequent acid-catalyzed dehydration. The reaction of 2-amino-3-phenylpropanoic acid and phenylformamide results in the formation of the carboxylic acid (2E)-3-phenyl-2-(phenylformamido)-N-(propan-2-yl)prop-2-enoic acid. The dehydration of this carboxylic acid is then catalyzed by an acid, resulting in the formation of 2-PFPEA.
Propiedades
IUPAC Name |
N-[(E)-3-oxo-1-phenyl-3-(propan-2-ylamino)prop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-14(2)20-19(23)17(13-15-9-5-3-6-10-15)21-18(22)16-11-7-4-8-12-16/h3-14H,1-2H3,(H,20,23)(H,21,22)/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQALHBHAZNIXQL-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)/C(=C\C1=CC=CC=C1)/NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-cyclopropyl-N-(5-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B6496268.png)
![3-(1H-pyrazol-1-yl)-6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazine](/img/structure/B6496269.png)
![2-[4-(propane-2-sulfonyl)phenyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6496287.png)
![3-[2-(3-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanoic acid](/img/structure/B6496290.png)
![1-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-3-amine](/img/structure/B6496298.png)
![1-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]pyrrolidin-3-amine](/img/structure/B6496300.png)

![3-bromo-N'-[(1E)-(2-nitrophenyl)methylidene]benzohydrazide](/img/structure/B6496328.png)
![2-[3-(trifluoromethyl)phenoxy]pyrazine](/img/structure/B6496329.png)
![8-(3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6496335.png)
![N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide](/img/structure/B6496343.png)
![N-{2-butyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaen-9-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide](/img/structure/B6496348.png)
![(2E)-3-(4-chlorophenyl)-2-[(4-methylphenyl)formamido]-N-(propan-2-yl)prop-2-enamide](/img/structure/B6496358.png)
![3-(3-methoxyphenyl)-1-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea](/img/structure/B6496363.png)